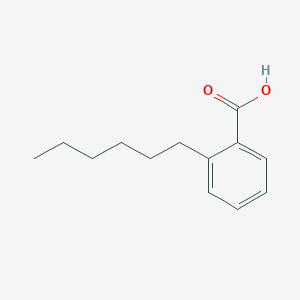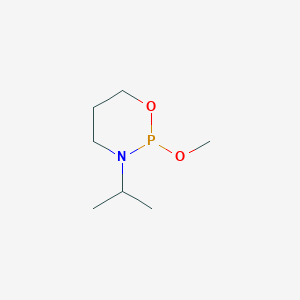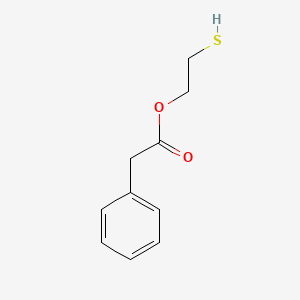
2-Hexylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzene ring substituted with a hexyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Hexylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hexyl side chain can be oxidized to form corresponding ketones or alcohols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Hexanone derivatives.
Reduction: Hexylbenzyl alcohol.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
2-Hexylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive benzoic acid derivatives.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-hexylbenzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl side chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
4-Hexylbenzoic acid: Similar structure but with the hexyl group in the para position.
Benzoic acid: Lacks the hexyl group, making it less hydrophobic.
Salicylic acid: Contains a hydroxyl group, providing different chemical reactivity and biological activity.
Uniqueness: 2-Hexylbenzoic acid’s unique combination of a hydrophobic hexyl group and a reactive carboxylic acid group makes it distinct. This combination allows for specific interactions in chemical reactions and biological systems, providing unique properties compared to its analogs.
Properties
CAS No. |
60534-93-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-hexylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15/h6-7,9-10H,2-5,8H2,1H3,(H,14,15) |
InChI Key |
YQIASAUDDDCAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)

![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
